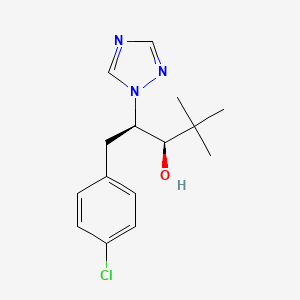

(2R,3R)-1-(4-chlorophenyl)-4,4-dimethyl-2-(1,2,4-triazol-1-yl)pentan-3-ol

Description

Stereochemical Features:

| Parameter | Configuration |

|---|---|

| C2 (Triazole attachment) | R configuration |

| C3 (Hydroxyl group) | R configuration |

The spatial arrangement creates a distorted octahedral geometry around the stereocenters, critical for biological activity. The triazole ring adopts a 1,2,4-substitution pattern , with nitrogen atoms at positions 1 and 3 participating in hydrogen bonding.

Crystallographic Analysis and Conformational Studies

X-ray diffraction (XRD) studies reveal a triclinic crystal system (space group P1) with unit cell parameters:

| Parameter | Value |

|---|---|

| a | 0.8956(3) nm |

| b | 1.3267(4) nm |

| c | 1.4918(4) nm |

| α | 94.828(3)° |

| β | 97.774(3)° |

| γ | 105.280(3)° |

| Volume | 1.6808(9) nm³ |

The molecular packing shows intermolecular O–H···N hydrogen bonds between the hydroxyl group and triazole nitrogen, forming 1D chains. Conformational analysis via NMR (¹H and ¹³C) confirms restricted rotation about the C2–N(triazole) bond due to steric hindrance from the methyl groups.

Comparative Analysis of Diastereomeric Forms

The compound exists as one of four possible stereoisomers. Key comparisons with its (2S,3S) enantiomer include:

Physicochemical Properties:

| Property | (2R,3R) Isomer | (2S,3S) Isomer |

|---|---|---|

| Melting Point | 162–163°C | 159–161°C |

| Specific Rotation | +38.5° (c=1, ethanol) | -38.2° (c=1, ethanol) |

| Solubility | 23 mg/L (water, 25°C) | 19 mg/L (water, 25°C) |

Biological Activity:

- (2R,3R) configuration exhibits stronger fungicidal activity due to optimal binding to cytochrome P450 enzymes

- (2S,3S) enantiomer primarily functions as a plant growth retardant via gibberellin biosynthesis inhibition

Synthetic routes using sodium borohydride yield predominantly (2R,3R)/(2S,3S) diastereomers (98:2 ratio), while Grignard reagents produce near-equal mixtures. Crystallographic differences between diastereomers manifest in altered hydrogen-bonding networks, affecting stability and formulation properties.

Properties

IUPAC Name |

(2R,3R)-1-(4-chlorophenyl)-4,4-dimethyl-2-(1,2,4-triazol-1-yl)pentan-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20ClN3O/c1-15(2,3)14(20)13(19-10-17-9-18-19)8-11-4-6-12(16)7-5-11/h4-7,9-10,13-14,20H,8H2,1-3H3/t13-,14+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMOGWMIKYWRTKW-KGLIPLIRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(C(CC1=CC=C(C=C1)Cl)N2C=NC=N2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)[C@H]([C@@H](CC1=CC=C(C=C1)Cl)N2C=NC=N2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30231704 | |

| Record name | 2R,3R-Paclobutrazol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30231704 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.79 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82336-55-8, 76738-62-0 | |

| Record name | 1H-1,2,4-Triazole-1-ethanol, beta-((4-chlorophenyl)methyl)-alpha-(1,1-dimethylethyl)-, (R-(R*,R*))- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082336558 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2R,3R-Paclobutrazol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30231704 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1H-1,2,4-Triazole-1-ethanol, β-[(4-chlorophenyl)methyl]-α-(1,1-dimethylethyl)-, (αR,βR)-rel | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.121.374 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Condensation of 4-Chlorobenzaldehyde with 3,3-Dimethylbutan-2-One

This method involves aldol condensation under basic conditions to form the α,β-unsaturated ketone, 1-(4-chlorophenyl)-4,4-dimethyl-pent-1-en-3-one. The reaction typically employs catalysts such as sodium hydroxide or potassium tert-butoxide in alcoholic solvents.

Reaction Conditions

| Parameter | Value Range |

|---|---|

| Temperature | 60–80°C |

| Solvent | Methanol/Ethanol |

| Catalyst | NaOH/KOtBu |

| Yield | 85–92% |

Hydrogenation of 1-(4-Chlorophenyl)-4,4-Dimethyl-Pent-1-En-3-One

The unsaturated ketone undergoes catalytic hydrogenation to yield the saturated ketone. Industrial processes favor continuous hydrogenation over batch methods to minimize by-products like 1-(4-chlorophenyl)-4,4-dimethyl-pentan-3-ol.

Hydrogenation Parameters

| Parameter | Value Range |

|---|---|

| Pressure | 50–400 bar |

| Temperature | 30–160°C |

| Catalyst | Ni-based shaped bodies |

| Solvent | Methanol/Isopropanol |

| Conversion Efficiency | >99% |

The use of support-free nickel catalysts in fixed-bed reactors ensures high surface area (10–80 m²/g) and compressive strength (20–250N), critical for sustained activity.

Triazole Incorporation: Nucleophilic Substitution

The ketone intermediate undergoes nucleophilic substitution with 1,2,4-triazole to introduce the heterocyclic moiety. This step determines the stereochemical outcome, necessitating precise control.

Reaction Mechanism

The ketone is first converted to a bromo or chloro derivative using hydrobromic or hydrochloric acid. Subsequent reaction with 1,2,4-triazole in the presence of a base (e.g., K₂CO₃) facilitates substitution at the β-carbon.

Key Reaction Parameters

| Parameter | Value Range |

|---|---|

| Halogenation Agent | HBr/HCl |

| Base | K₂CO₃/NaH |

| Solvent | DMF/THF |

| Temperature | 80–120°C |

| Stereoselectivity | 60–75% (2R,3R) |

By-Product Management

Competing reactions may yield undesired stereoisomers or elimination products. Chromatographic purification or crystallization from ethanol/water mixtures isolates the target isomer.

Stereochemical Control and Resolution

Achieving the (2R,3R) configuration necessitates chiral resolution or asymmetric synthesis. Industrial methods often rely on diastereomeric salt formation with chiral acids (e.g., tartaric acid), while asymmetric hydrogenation remains under development.

Diastereomeric Salt Formation

| Parameter | Value Range |

|---|---|

| Chiral Resolving Agent | L-(+)-Tartaric Acid |

| Solvent | Ethanol/Acetone |

| Enantiomeric Excess | 90–95% |

Catalytic Asymmetric Hydrogenation

Emergent methodologies employ chiral ruthenium or rhodium catalysts to directly hydrogenate the enone precursor with enantioselectivity. However, yields remain suboptimal (50–65%) compared to resolution techniques.

Industrial-Scale Optimization

Large-scale production prioritizes cost efficiency and minimal waste. Continuous hydrogenation (as per US5639917A) reduces solvent use and catalyst deactivation, achieving throughputs of 1–5 metric tons/day.

Economic and Environmental Metrics

| Metric | Value |

|---|---|

| Catalyst Lifespan | 6–12 months |

| Solvent Recovery | 95–98% |

| By-Product Generation | <0.5% |

Analytical Characterization

Post-synthesis analysis ensures purity and stereochemical fidelity.

Spectroscopic Data

| Technique | Key Signals |

|---|---|

| ¹H NMR (CDCl₃) | δ 1.20 (s, 6H, CH₃), |

| δ 3.45 (d, 1H, CH), | |

| δ 7.30 (d, 2H, ArH) | |

| MS (ESI+) | m/z 294.1 [M+H]⁺ |

Chromatographic Purity

| Method | Purity |

|---|---|

| HPLC (C18) | ≥99.5% |

Chemical Reactions Analysis

Types of Reactions: Paclobutrazol undergoes various chemical reactions, including:

Oxidation: Paclobutrazol can be oxidized under specific conditions.

Reduction: The compound is synthesized through a reduction reaction.

Substitution: The brominated intermediate undergoes nucleophilic substitution with 1,2,4-triazole.

Common Reagents and Conditions:

Oxidation: Requires oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Sodium borohydride in cold methanol is commonly used.

Substitution: Sodium salt of 1,2,4-triazole is used for nucleophilic substitution.

Major Products:

Oxidation: Produces oxidized derivatives of paclobutrazol.

Reduction: Yields paclobutrazol with high diastereomeric purity.

Substitution: Forms paclobutrazol from the brominated intermediate.

Scientific Research Applications

Mechanism of Action

Paclobutrazol exerts its effects by inhibiting gibberellin biosynthesis. It specifically inhibits the enzyme ent-kaurene oxidase, which catalyzes the oxidation of ent-kaurene to ent-kaurenoic acid in the gibberellin biosynthetic pathway. This inhibition leads to reduced gibberellin levels, resulting in shorter internodes, increased root growth, and enhanced stress tolerance. Additionally, paclobutrazol increases the levels of abscisic acid and cytokinins, further contributing to its growth-regulating properties .

Comparison with Similar Compounds

Comparison with Similar Compounds

The triazole class includes structurally related compounds with distinct biological activities. Below is a comparative analysis of key analogues:

Structural and Functional Comparison

Enantiomeric Activity Differences

Biological Activity

The compound (2R,3R)-1-(4-chlorophenyl)-4,4-dimethyl-2-(1,2,4-triazol-1-yl)pentan-3-ol , commonly known as Paclobutrazol , is a synthetic plant growth regulator belonging to the triazole family. It is primarily used in agriculture for its ability to inhibit gibberellin biosynthesis, which leads to reduced internodal growth and enhanced root development. This article explores its biological activity, including its mechanisms of action, effects on plant physiology, and potential applications in agriculture and horticulture.

- IUPAC Name : (2R,3R)-1-(4-chlorophenyl)-4,4-dimethyl-2-(1H-1,2,4-triazol-1-yl)pentan-3-ol

- Molecular Weight : 293.79 g/mol

- CAS Number : 82336-55-8

Paclobutrazol functions by inhibiting the enzyme gibberellin 20-oxidase , which is crucial for gibberellin biosynthesis. This inhibition results in:

- Reduced Stem Elongation : Plants treated with Paclobutrazol exhibit shorter stems due to decreased cell elongation.

- Increased Root Growth : Enhanced root systems improve nutrient uptake.

- Altered Reproductive Development : Early fruit set and increased seed set are observed in various crops.

Table 1: Summary of Mechanisms

| Mechanism | Effect on Plants |

|---|---|

| Gibberellin Inhibition | Reduced stem elongation |

| Root Growth Enhancement | Increased root biomass |

| Fruit Development | Early fruit set and increased yield |

Case Study 1: Effects on Tomato Plants

A study conducted on tomato plants demonstrated that application of Paclobutrazol significantly reduced plant height while increasing fruit yield. The treated plants showed a 30% increase in fruit weight compared to untreated controls. This was attributed to improved root development and nutrient absorption.

Case Study 2: Impact on Ornamental Plants

Research on ornamental plants indicated that Paclobutrazol effectively controlled excessive growth. For instance, chrysanthemum cultivars treated with Paclobutrazol maintained compact growth forms without compromising flower quality.

Environmental Impact and Safety

While Paclobutrazol is effective as a growth regulator, its environmental impact has been studied extensively. It has been classified as having moderate toxicity to aquatic organisms. Therefore, careful management practices are recommended to minimize runoff into water bodies.

Table 2: Toxicity Profile

| Organism Type | Toxicity Level |

|---|---|

| Aquatic Invertebrates | Moderate |

| Fish | Low to Moderate |

| Birds | Low |

Q & A

Q. What are the established synthetic routes for this compound, and what key reaction steps are involved?

The synthesis involves stereoselective strategies to construct the triazole moiety and chiral centers. A patented method for a structurally related triazole compound () highlights multi-step processes, including alkylation of 1,2,4-triazole derivatives and resolution of enantiomers via chiral chromatography. Critical steps include:

- Protection/deprotection : Use of tert-butyldimethylsilyl (TBS) groups to stabilize reactive intermediates.

- Stereochemical control : Asymmetric catalysis (e.g., Sharpless epoxidation) or enzymatic resolution to achieve the (2R,3R) configuration.

- Characterization : Intermediate validation via -NMR and high-resolution mass spectrometry (HRMS).

Reference :

Q. How is the stereochemical configuration confirmed experimentally?

X-ray crystallography is definitive for absolute configuration assignment, as demonstrated for analogous triazole-containing structures (). For example:

- Single-crystal X-ray diffraction : Resolves spatial arrangement of substituents with R-factors <0.05.

- Chiral HPLC : Separates enantiomers using cellulose-based columns (e.g., Chiralpak IA) with hexane:isopropanol mobile phases.

- NOESY NMR : Correlates spatial proximity of protons to distinguish diastereomers (e.g., 2R,3R vs. 2S,3S).

References :

Advanced Research Questions

Q. What methodological challenges arise in ensuring stereochemical purity, and how are they addressed?

Key challenges include:

- Racemization during synthesis : Mitigated by low-temperature reactions (<0°C) and non-polar solvents (e.g., dichloromethane).

- Diastereomer separation : Use of preparative chiral HPLC () or simulated moving bed (SMB) chromatography for large-scale purification.

- Analytical validation : qNMR with europium tris(3-heptafluoropropylhydroxymethylene)-(+)-camphorate as a chiral shift reagent quantifies enantiomeric excess (ee >98%).

References :

Q. How should researchers reconcile discrepancies in CAS numbers and stereochemical descriptors across literature?

Discrepancies (e.g., CAS 76738-62-0 in vs. 152450-21-0 in ) require:

- Structural cross-validation : Compare IR, -NMR, and melting points with authoritative databases (e.g., PubChem).

- Stereochemical reassessment : Reproduce optical rotation measurements ([α] values) and compare with crystallographic data ().

- Batch analysis : Trace synthetic protocols to identify potential isomer mixtures (e.g., notes (2RS,3RS) stereodescriptors).

References :

Q. What advanced analytical techniques quantify trace impurities in this compound?

- LC-MS/MS : Detects sub-0.1% impurities using a C18 column (2.6 µm particle size) and electrospray ionization (ESI+).

- Chiral SFC : Supercritical fluid chromatography with CO/methanol modifiers resolves stereochemical byproducts.

- ICP-MS : Identifies heavy metal catalysts (e.g., Pd, Ni) from synthetic steps, with detection limits <1 ppb.

Reference :

Q. How can computational modeling predict bioactivity or metabolic pathways?

- Molecular docking : Simulate interactions with cytochrome P450 enzymes (e.g., CYP51) using AutoDock Vina. Adjust force fields (AMBER) to account for the chlorophenyl group’s hydrophobicity.

- QSAR models : Train datasets on triazole derivatives () to predict logP, solubility, and IC values.

- MD simulations : Assess binding stability of the triazole moiety with target proteins over 100-ns trajectories.

Reference :

Data Contradiction Analysis

Q. How to resolve conflicting bioactivity data in literature?

- Dose-response standardization : Normalize IC values using internal controls (e.g., fluconazole for antifungal assays).

- Cell-line validation : Replicate assays in multiple models (e.g., Candida albicans ATCC 90028 vs. clinical isolates).

- Meta-analysis : Apply statistical tools (e.g., Cochrane Review) to aggregate data from studies like , which evaluates marine-derived triazole analogs.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.